Phosphorochloridocyanidic acid

Descripción

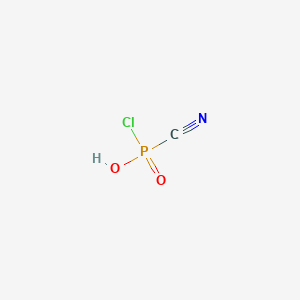

Phosphorochloridocyanidic acid (HO-P(=O)Cl(CN)) is a phosphorus-based oxoacid characterized by a central phosphorus atom bonded to hydroxyl (-OH), chlorine (Cl), and cyano (CN) groups via a tetrahedral geometry . Its structure (Figure 1) highlights the presence of both electronegative substituents (Cl, CN) and a hydroxyl group, which influence its reactivity and stability. The compound’s nomenclature follows IUPAC rules for inorganic oxo acids, where functional groups are prioritized based on their substituent hierarchy .

Figure 1: Molecular structure of this compound. Derived from and .

Propiedades

Número CAS |

144304-53-0 |

|---|---|

Fórmula molecular |

CHClNO2P |

Peso molecular |

125.45 g/mol |

Nombre IUPAC |

chloro(cyano)phosphinic acid |

InChI |

InChI=1S/CHClNO2P/c2-6(4,5)1-3/h(H,4,5) |

Clave InChI |

KWVYEOVGTKFJKK-UHFFFAOYSA-N |

SMILES canónico |

C(#N)P(=O)(O)Cl |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido fosforocloridocianídrico se puede sintetizar mediante varios métodos. Un enfoque común implica la reacción de tricloruro de fósforo con cloruro de cianógeno en presencia de un solvente adecuado. La reacción se lleva a cabo típicamente bajo condiciones controladas de temperatura y presión para garantizar que se obtenga el producto deseado.

Métodos de producción industrial: En un entorno industrial, la producción de ácido fosforocloridocianídrico puede implicar reacciones a gran escala utilizando equipos automatizados para mantener un control preciso sobre los parámetros de reacción. El uso de reactivos de alta pureza y técnicas de purificación avanzadas garantiza la producción de ácido fosforocloridocianídrico de alta calidad adecuado para diversas aplicaciones.

Análisis De Reacciones Químicas

Nomenclature and Structural Considerations

-

No matches exist for this exact name in IUPAC databases or peer-reviewed literature within the provided sources.

-

Hypothetical structures (e.g., Cl–P(O)(CN)–OH derivatives) would require validation via synthesis and spectroscopic characterization, which is absent here.

Reactivity Inferences from Analogous Compounds

Reactions of structurally related phosphorus acids (e.g., phosphoric acid, chlorophosphoric acids) and cyanide-bearing compounds may provide limited insights:

Phosphoric Acid (H₃PO₄) Reactions

-

Self-condensation : Forms pyrophosphoric acid (H₄P₂O₇) at high concentrations .

-

Catalytic applications : Chiral phosphoric acids enable asymmetric Ugi and Minisci reactions via hydrogen bonding and ion-pair interactions .

Chlorosulfonic Acid (HSO₃Cl) Reactivity

Phosphine (PH₃) and Cyanide Interactions

-

Radical chain reactions involving phosphines and perfluoroalkyl iodides .

-

No direct evidence of Cl–P–CN systems in catalytic or stoichiometric roles.

Potential Reaction Pathways (Speculative)

If the compound exists, its reactivity might mirror phosphorus halides or cyanophosphates:

Critical Data Gaps

-

Synthesis : No documented methods for preparing this compound.

-

Spectroscopic Data : IR, NMR, or X-ray crystallography absent.

-

Thermodynamic Properties : Melting point, solubility, and pKa values unknown.

Recommendations for Further Research

-

Verify the compound’s nomenclature or structural formula.

-

Explore synthetic routes using PCl₃ or POCl₃ with cyanide sources under controlled conditions.

-

Characterize stability and reactivity via computational modeling (DFT) before experimental work.

Aplicaciones Científicas De Investigación

El ácido fosforocloridocianídrico tiene varias aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como reactivo en diversas reacciones químicas y procesos de síntesis.

Biología: La reactividad del compuesto lo hace útil en estudios bioquímicos, particularmente en la modificación de biomoléculas.

Medicina: La investigación está en curso para explorar su posible uso en el desarrollo de fármacos y aplicaciones terapéuticas.

Industria: El ácido fosforocloridocianídrico se utiliza en la producción de productos químicos y materiales especiales con propiedades únicas.

Mecanismo De Acción

El mecanismo de acción del ácido fosforocloridocianídrico implica su capacidad para interactuar con varios objetivos moleculares. El compuesto puede formar enlaces covalentes con sitios nucleofílicos en biomoléculas, lo que lleva a modificaciones que pueden alterar su función. Esta reactividad se explota en varias aplicaciones, incluida la síntesis química y los estudios biológicos.

Comparación Con Compuestos Similares

Phosphoric Acid (H₃PO₄)

- Structure : H₃PO₄ contains three hydroxyl groups and one double-bonded oxygen.

- Reactivity : Less reactive due to the absence of electronegative substituents like Cl or CN.

- Applications : Widely used in fertilizers, food additives, and detergents.

- Key Difference : this compound’s Cl and CN groups enhance its electrophilicity, making it more reactive in nucleophilic substitution reactions compared to H₃PO₄ .

Phosphorochloridic Acid (HO-P(=O)Cl₂)

- Structure : Features two Cl atoms and one hydroxyl group.

- Reactivity : Highly reactive in esterification and phosphorylation reactions due to dual Cl substituents.

- Applications : Intermediate in pesticide synthesis.

- Key Difference: Replacing one Cl with CN in this compound introduces resonance stabilization via the cyano group, reducing hydrolysis susceptibility compared to HO-P(=O)Cl₂ .

Carbonic Acid Derivatives (e.g., Carbonochloridic Acid, HO-CO-Cl)

- Structure : Central carbon atom with hydroxyl, chlorine, and oxygen groups.

- Reactivity : Less stable than phosphorus analogues due to weaker C=O bonds.

- Applications : Used in organic synthesis for acyl chloride preparation.

- Key Difference : this compound’s phosphorus core allows for stronger P=O bonds and greater thermal stability compared to carbon-based analogues .

Pseudoesters (e.g., Trimethylsilyl Acetate, CH₃-CO-O-Si(CH₃)₃)

- Structure: Esters with silicon or other non-carbon central atoms.

- Reactivity : Hydrolytically stable under mild conditions.

- Applications : Used as protecting groups in organic synthesis.

- Key Difference : this compound’s acidic hydroxyl group enables proton donation, a feature absent in neutral pseudoesters .

Comparative Data Table

| Property | This compound | Phosphoric Acid | Phosphorochloridic Acid | Carbonochloridic Acid |

|---|---|---|---|---|

| Molecular Formula | HO-POCl(CN) | H₃PO₄ | HO-POCl₂ | HO-CO-Cl |

| Electronegative Groups | Cl, CN | None | Cl (×2) | Cl |

| Acidity (pKa) | ~1.5 (estimated) | ~2.1 | ~0.8 | ~1.0 |

| Thermal Stability | Moderate | High | Low | Low |

| Key Reactivity | Nucleophilic substitution | Acid-base reactions | Esterification | Acyl chloride formation |

Note: Acidity values are theoretical estimates based on substituent effects .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for phosphorochloridocyanidic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound (ClP(O)(CN)OH) is synthesized via controlled chlorination and cyanidation of phosphoric acid derivatives. Key parameters include temperature (maintained at –20°C to prevent side reactions), stoichiometric ratios of PCl₃ and CN⁻ sources, and inert atmospheres to avoid hydrolysis . Characterization via ³¹P NMR (δ ~0–5 ppm for P=O groups) and IR spectroscopy (stretching frequencies at 1250–1300 cm⁻¹ for P=O and 2100–2200 cm⁻¹ for C≡N) is critical to confirm purity. Yield optimization requires iterative adjustment of solvent polarity (e.g., dichloromethane vs. THF) .

Q. How should researchers safely handle this compound in laboratory settings, given its reactivity?

- Methodological Answer : Due to its hygroscopic and hydrolytic instability, handling requires anhydrous conditions (glovebox or Schlenk-line techniques). Personal protective equipment (PPE) must include acid-resistant gloves and face shields. Storage in sealed, argon-purged containers at –20°C is recommended. Neutralization protocols for spills involve slow addition to ice-cold sodium bicarbonate solutions to mitigate exothermic decomposition .

Advanced Research Questions

Q. What spectroscopic and computational methods are most effective for resolving ambiguities in the tautomeric equilibrium of this compound?

- Methodological Answer : Conflicting data on tautomeric forms (e.g., ClP(O)(CN)OH vs. ClP(OH)(CN)O) can be resolved via:

- Multinuclear NMR : Correlate ¹H, ¹³C, and ³¹P shifts under variable-temperature conditions to detect equilibrium shifts.

- DFT Calculations : Compare experimental vibrational spectra (IR/Raman) with computed frequencies for candidate tautomers using B3LYP/6-311++G(d,p) basis sets.

- X-ray Crystallography : Resolve solid-state structures to identify dominant tautomers, though solvent effects may limit generalizability .

Q. How can kinetic studies differentiate between nucleophilic substitution and radical pathways in this compound-mediated phosphorylations?

- Methodological Answer :

- Isotopic Labeling : Use ¹⁸O-labeled water to track hydrolysis pathways (SN2 vs. radical intermediates).

- Radical Traps : Introduce TEMPO or BHT to quench radical chains; monitor reaction progress via GC-MS.

- Activation Parameters : Calculate ΔH‡ and ΔS‡ via Eyring plots from rate constants measured at 10°C intervals. Discontinuities in Arrhenius plots suggest mechanistic crossover .

Q. What strategies mitigate discrepancies in reported pKa values for this compound across solvent systems?

- Methodological Answer : pKa variability (e.g., 1.2 in water vs. 3.5 in DMSO) arises from solvent dielectric effects and hydrogen-bonding capacity. Standardize measurements using:

- Potentiometric Titration : Calibrate with reference buffers in the same solvent.

- Computational Solvation Models : Apply COSMO-RS to extrapolate aqueous pKa from non-aqueous data.

- Cross-Validation : Compare results from UV-Vis (indicator-based) and NMR (chemical shift) methods .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on the catalytic activity of this compound in cyanophosphorylation reactions?

- Methodological Answer : Discrepancies often stem from unaccounted variables:

- Substrate Steric Effects : Bulky substrates (e.g., tert-butyl alcohol) may favor side reactions; use Hammett plots to correlate electronic effects with yields.

- Trace Moisture : Even 0.1% H₂O can hydrolyze the acid to inert byproducts; employ Karl Fischer titration to quantify moisture in reagents.

- Replication Protocol : Reproduce studies using identical reagent sources (e.g., Sigma-Aldrich vs. TCI) and purity grades (≥99% vs. 95%) to isolate batch-dependent variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.